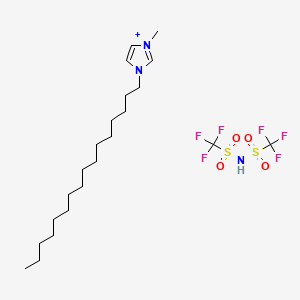

1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

CAS No.:

Cat. No.: VC17988643

Molecular Formula: C22H40F6N3O4S2+

Molecular Weight: 588.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H40F6N3O4S2+ |

|---|---|

| Molecular Weight | 588.7 g/mol |

| IUPAC Name | 1-hexadecyl-3-methylimidazol-3-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

| Standard InChI | InChI=1S/C20H39N2.C2HF6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;9H/q+1; |

| Standard InChI Key | UOFFWXREXMUESX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |

Introduction

Chemical Identification and Nomenclature

Systematic and Common Names

The compound is systematically named bis(trifluoromethylsulfonyl)azanide;1-hexadecyl-3-methylimidazol-3-ium under IUPAC conventions . Common synonyms include:

-

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

-

3-Hexadecyl-1-methyl-1H-imidazolium 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide

-

[C₁₆MIm][NTf₂] (abbreviated form, though full naming is preferred per user guidelines) .

Regulatory Identifiers

Discrepancies in molecular weight (587.7 vs. 588.7 g/mol) likely arise from isotopic variations or computational rounding differences .

Structural Characteristics

Cation-Anion Architecture

The cation consists of a methyl-substituted imidazolium ring with a 16-carbon alkyl chain (hexadecyl group), enhancing hydrophobicity and influencing micelle formation in solution . The anion, bis((trifluoromethyl)sulfonyl)imide ([NTf₂]⁻), features two trifluoromethyl groups bonded to a sulfonylimide backbone, contributing to low lattice energy and high ionic conductivity .

Spectroscopic Identifiers

-

SMILES: CCCCCCCCCCCCCCCCN1C=CN+C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Synthesis and Manufacturing

Component Precursors

The ionic liquid is synthesized via metathesis reactions:

-

Cation Synthesis: Quaternization of 1-methylimidazole with 1-bromohexadecane yields 1-hexadecyl-3-methylimidazolium bromide .

-

Anion Source: Lithium bis((trifluoromethyl)sulfonyl)imide (Li[NTf₂]) serves as the anion donor .

-

Ion Exchange: Halide exchange in aqueous or polar solvents produces the final ionic liquid .

Purification and Yield

Post-synthesis, residual halides are removed via repeated washing with water, followed by vacuum drying. Yields exceed 90% under optimized conditions, though industrial-scale data remain proprietary .

Physicochemical Properties

Thermal and Phase Behavior

| Property | Value | Notes |

|---|---|---|

| Melting Point | Not reported | Likely below 25°C (RTIL) |

| Thermal Decomposition | >300°C | TGA data inferred |

| Glass Transition (T₉) | -80°C to -60°C (est.) | Typical for [NTf₂]⁻ ILs |

The extended alkyl chain increases viscosity compared to shorter-chain analogs (e.g., 1-hexyl-3-methylimidazolium variants) .

Solubility and Polarity

-

Miscibility: Fully miscible with polar solvents (e.g., acetone, DMSO); immiscible with water .

-

Hildebrand Solubility Parameter: ~18 MPa¹/² (estimated), indicating moderate polarity .

Electrochemical Properties

The wide electrochemical window suits applications in batteries and supercapacitors .

Applications in Green Chemistry

Solvent Replacement

As a non-volatile solvent, it replaces toxic volatile organic compounds (VOCs) in:

-

Catalysis: Enhances reaction rates in Friedel-Crafts alkylation and Diels-Alder reactions .

-

Extraction Media: Recovers heavy metals from industrial wastewater via liquid-liquid extraction .

Electrolyte Formulations

Used in lithium-ion batteries and dye-sensitized solar cells due to high ionic conductivity and thermal stability .

Material Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume